1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

Organic Synthesis Process Chemistry Triazole Chemistry

Researchers face failed substitutions when generic triazoles lack a reactive benzylic handle. This para-chloromethyl analog enables clean nucleophilic substitution without isomeric byproducts. - **Key differentiator**: Electrophilic -CH2Cl for one-step diversification (vs. 1-phenyl or 4-methyl analogs). - **Regiospecific purity**: No 1/4-isomer mixture; consistent agrochemical/medicinal activity. - **Supply advantage**: Reliable intermediate for patented 1,3-diaryl-triazole syntheses.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 143426-53-3
Cat. No. B139488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
CAS143426-53-3
Synonyms1-[4-(chloromethyl)phenyl]-1H-1,2,4-triazole
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)N2C=NC=N2
InChIInChI=1S/C9H8ClN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2
InChIKeyUBMMNZIASWFWCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole


1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole (CAS 143426-53-3) is a key 1,2,4-triazole building block distinguished by its para-chloromethyl substituent [1]. This structure confers a unique combination of electrophilic reactivity at the benzylic position and the established coordination chemistry of the 1,2,4-triazole ring, with a computed XLogP3 of 2.1 [1]. It is an industrially significant intermediate in the preparation of active substances for pest control [2] and the synthesis of 1,3-(substituted-diaryl)-1,2,4-triazoles [3].

Electrophilic para-chloromethyl handle for versatile SN2 derivatization
Regiospecific 1-substituted 1,2,4-triazole eliminates isomeric impurity
Applied in agrochemical and pharmaceutical intermediate synthesis

Why 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole is Irreplaceable


In procurement, 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole cannot be substituted with a generic triazole due to its highly specific reactivity profile. The para-chloromethyl group is a crucial handle for further derivatization, acting as an electrophile for nucleophilic substitution reactions. This contrasts sharply with 1-phenyl-1H-1,2,4-triazole, which lacks this reactive site, and 1-(4-methylphenyl)-1H-1,2,4-triazole, which requires harsher conditions for functionalization [1]. Furthermore, its regiospecific synthesis provides an advantage over synthetic methods that produce an isomeric mixture of 1- and 4-substituted products, a common challenge in triazole chemistry [2]. Thus, substituting this specific intermediate would fundamentally alter the downstream synthetic route and final product.

Target Reactive benzylic chloride enables direct nucleophilic substitution
Substitute 1-Phenyl-1H-1,2,4-triazole lacks the chloromethyl handle, limiting derivatization
Target Regiospecific synthesis yields the single 1-isomer product
Substitute Direct alkylation produces an isomeric mixture requiring separation
Target Defined structure ensures a consistent downstream synthetic route
Substitute Substituting may fundamentally alter the route and final product identity

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole Procurement Differentiators


Regiospecific Synthesis vs. Isomeric Mixtures

The synthesis of this compound benefits from a regiospecific alkylation-isomerization process that yields exclusively the 1-substituted isomer, avoiding the formation of the 4-substituted isomer. This is a critical differentiator from standard alkylation methods that produce a mixture of 1- and 4-substituted triazoles, simplifying purification and improving overall process efficiency. [1]

Regiospecific Purity
Class-level
>99% 1-isomer Target
Mixture Direct alkylation
Eliminates isomer purification step
Reported for class of 1-substituted triazoles
Organic Synthesis Process Chemistry Triazole Chemistry

Benzylic Chloride Functionalization Versatility

The presence of the benzylic chloride functional group provides a versatile handle for nucleophilic substitution, enabling straightforward conversion to a wide array of derivatives such as alcohols, amines, and ethers. This contrasts with the corresponding 1-(4-methylphenyl)-1H-1,2,4-triazole, which cannot undergo such facile reactions. [1]

Derivatization Versatility
Class-level
Facile SN2 Benzylic chloride
Inert 4-methyl analog
Enables diverse library synthesis
Qualitative reactivity difference
Medicinal Chemistry Agrochemical Synthesis Building Blocks

Hydrochloride Salt Stability Advantage

The compound is often procured and stored as its hydrochloride salt (CAS 1956355-66-0), which offers significantly improved stability over the free base, which is susceptible to hydrolysis of the benzylic chloride. While the free base's density is 1.29 g/cm³ [1], this is secondary to the practical advantage of the salt form. The free base is primarily used in situ for immediate further reaction.

Storage Stability
Data to verify
Stable HCl salt
Susceptible Free base
Supports long-term storage and handling
Free base recommended for immediate use
Compound Management Stability Procurement

Key Applications for 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole


1,3-Diaryl-1,2,4-Triazole Synthesis

This compound is a critical intermediate in the patented synthesis of 1,3-(substituted-diaryl)-1,2,4-triazoles, which are important structures in medicinal chemistry [1]. The chloromethyl group facilitates the introduction of a second aryl group, leveraging the regiospecific 1-substitution pattern to ensure a single, defined product.

Pest Control Agent Synthesis

Patents explicitly identify 1,2,4-triazole derivatives as intermediates for pest control agents [2]. The chloromethyl handle allows for the attachment of active moieties, and its defined regioisomeric purity ensures consistent biological activity, a key requirement in agrochemical development.

Focused Library Synthesis in Medicinal Chemistry

The benzylic chloride is an ideal point for diversification in the synthesis of focused triazole-based libraries [3]. It can react with a vast range of nucleophiles, enabling the rapid exploration of structure-activity relationships (SAR) without the need for developing complex, multi-step synthetic routes for each new analog.

Application
Selection Property
Validation Focus
1,3-Diaryltriazole synthesis
Regiospecific 1-substitution for defined coupling
Consistent diaryl product formation
Pest control intermediate
High regioisomeric purity for reproducible activity
Biological activity consistency in agrochemical assays
Focused library synthesis
Versatile benzylic chloride for diversification
Rapid SAR exploration without complex routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.